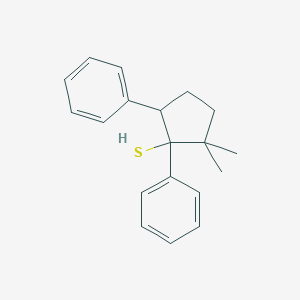
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with two methyl groups and two phenyl groups, along with a thiol group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,1-diphenyl-2,2-dimethylcyclopentane with thiolating agents such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the phenyl groups may participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylcyclopentane: Lacks the phenyl and thiol groups, resulting in different chemical properties.
1,5-Diphenylcyclopentane: Lacks the methyl and thiol groups, affecting its reactivity and applications.
2,2-Dimethyl-1,5-diphenylcyclopentane: Lacks the thiol group, leading to different chemical behavior.
Uniqueness
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol is unique due to the presence of both phenyl and thiol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
54007-85-1 |
|---|---|
Fórmula molecular |
C19H22S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,5-diphenylcyclopentane-1-thiol |
InChI |
InChI=1S/C19H22S/c1-18(2)14-13-17(15-9-5-3-6-10-15)19(18,20)16-11-7-4-8-12-16/h3-12,17,20H,13-14H2,1-2H3 |
Clave InChI |
QCHXAEMSERCPLN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1(C2=CC=CC=C2)S)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



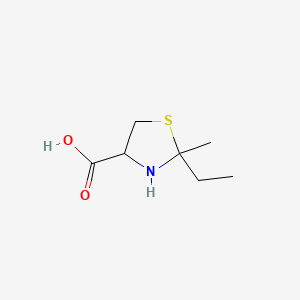
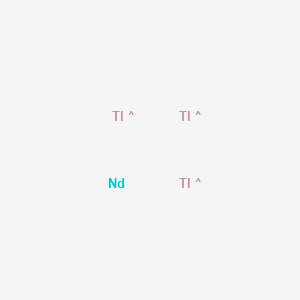

![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
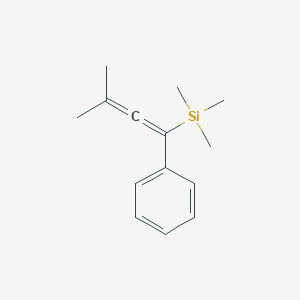
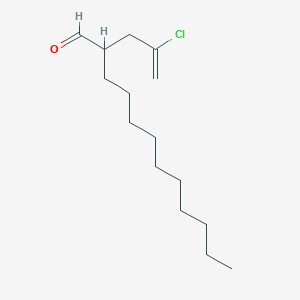
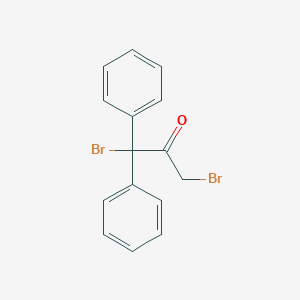
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
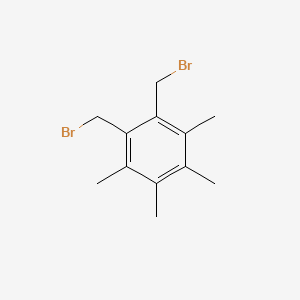
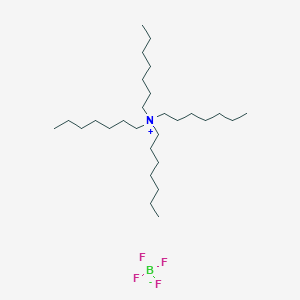
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
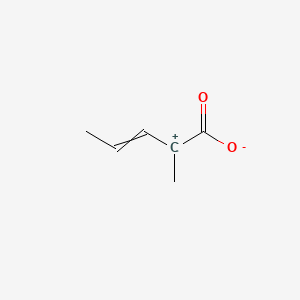
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
